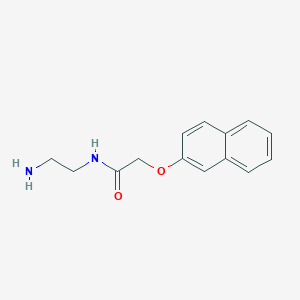

2-Naphthoxyacetic acid ethylene monoamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-7-8-16-14(17)10-18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFOBYAYENOZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143583 | |

| Record name | 2-Naphthoxyacetic acid ethylene monoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100927-97-7 | |

| Record name | 2-Naphthoxyacetic acid ethylene monoamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100927977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthoxyacetic acid ethylene monoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Design and Synthetic Methodologies for 2 Naphthoxyacetic Acid Ethylene Monoamide

Strategic Retrosynthesis of the Monoamide Structure

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 2-Naphthoxyacetic acid ethylene (B1197577) monoamide, the primary disconnection is at the amide bond. This bond can be conceptually broken to reveal two key precursors: 2-Naphthoxyacetic acid and ethylene monoamine. This approach simplifies the synthetic challenge into two main stages: the preparation of the carboxylic acid precursor and the subsequent coupling reaction with the amine.

The 2-Naphthoxyacetic acid itself can be further disconnected via an ether linkage. This retrosynthetic step points to 2-Naphthol (B1666908) and a two-carbon unit with a carboxylic acid or a precursor group, such as a haloacetate, as the initial starting materials. This strategic deconstruction provides a clear and logical pathway for the synthesis.

Synthesis of 2-Naphthoxyacetic Acid Precursor

The Williamson ether synthesis is a widely employed method for this transformation. scribd.com This reaction involves the deprotonation of an alcohol, in this case, 2-Naphthol, by a strong base to form a nucleophilic alkoxide ion. This alkoxide then reacts with an alkyl halide in an SN2 reaction to form the ether. scribd.com

In the synthesis of 2-Naphthoxyacetic acid, 2-Naphthol is treated with a base like sodium hydroxide (B78521) or potassium hydroxide to generate the corresponding naphthoxide salt. scribd.comgoogle.com This is followed by the addition of a haloacetate, typically chloroacetic acid or a salt thereof. scribd.comprepchem.com The reaction is a concerted process where the nucleophilic naphthoxide attacks the electrophilic carbon of the haloacetate, displacing the halide and forming the ether linkage. scribd.com

Several variations of this reaction exist. For instance, some methods involve the reaction of 2-naphthol with an aqueous solution of an alkali, followed by dehydration and then a reflux reaction with methyl chloroacetate (B1199739) to form methyl naphthoxyacetate as an intermediate. google.com This ester is then hydrolyzed to yield the desired carboxylic acid. google.com This approach can reportedly increase the yield of 2-Naphthoxyacetic acid to as high as 95%. google.com

The efficiency of 2-Naphthoxyacetic acid synthesis can be significantly influenced by the reaction conditions. Traditional methods often suffer from long reaction times and lower product yields. guidechem.com To address this, microwave-assisted synthesis has been explored as a rapid and efficient alternative. guidechem.com

Under microwave irradiation, the optimal conditions for the synthesis from 2-naphthol, sodium hydroxide, and chloroacetic acid have been identified. guidechem.com One study found that a molar ratio of 1:1.70:2.00 for 2-naphthol, sodium hydroxide, and chloroacetic acid, respectively, at a microwave power of 320 W for 5 minutes, provided a high yield. guidechem.com In this process, 2-naphthol is first converted to sodium 2-naphthoxide. A solution of chloroacetic acid, neutralized to a pH of 7-8, is then added, and the mixture is subjected to microwave irradiation. guidechem.com

Another patented method describes a process where 2-naphthol is dissolved in an aqueous solution of sodium hydroxide, followed by the addition of chloroacetic acid and heating to 80°C. google.com The reaction proceeds for a short duration, and upon cooling and acidification, the product precipitates. google.com This method highlights the importance of controlling the stoichiometry of the reactants, with a higher yield of 87% being achieved when the molar ratio of chloroacetic acid to β-naphthol is three. google.com

The table below summarizes various conditions for the synthesis of 2-Naphthoxyacetic acid.

| Method | Base | Haloacetate/Ester | Solvent | Conditions | Yield |

| Conventional Heating | Potassium Hydroxide | 2-Chloroacetic Acid | Water | 70°C, 4 hours | 14% prepchem.com |

| Microwave-Assisted | Sodium Hydroxide | Chloroacetic Acid | Water | 320 W, 5 minutes | 67.7% guidechem.com |

| Patented Method | Sodium Hydroxide | Chloroacetic Acid | Water | 80°C, 10 minutes | Up to 87% google.com |

| Ester Intermediate | Sodium Hydroxide/Potassium Hydroxide | Methyl Chloroacetate | Not specified | Reflux, then hydrolysis | Up to 95% google.com |

Amide Bond Formation Chemistry: Coupling with Ethylene Monoamine

The final step in the synthesis of 2-Naphthoxyacetic acid ethylene monoamide is the formation of the amide bond between the carboxylic acid precursor and ethylene monoamine. This is a common transformation in organic chemistry, often requiring the activation of the carboxylic acid.

Direct condensation of a carboxylic acid and an amine to form an amide is generally not feasible without activation because the acid and amine will simply form a salt. researchgate.netnih.gov Therefore, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net

The fundamental principle of amide coupling involves the reaction of an activated carboxylic acid with an amine. researchgate.net There are numerous reagents and methods available for this purpose. Common strategies include the use of carbodiimides, phosphonium (B103445) salts, or the conversion of the carboxylic acid to a more reactive species like an acid chloride or an activated ester. researchgate.net While specific conditions for the synthesis of this compound are not detailed in the provided search results, general principles of amide bond formation would apply.

For example, a common approach would be to use a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The reaction would typically be carried out in an inert solvent like dichloromethane (B109758) or dimethylformamide at room temperature.

After the amidation reaction, the desired this compound product needs to be separated from unreacted starting materials, coupling reagents, and byproducts. The choice of purification technique depends on the physical and chemical properties of the product and the impurities.

Common purification methods for amide products include:

Extraction: The reaction mixture can be washed with acidic and basic aqueous solutions to remove unreacted starting materials and acidic or basic byproducts.

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification. google.comguidechem.com For instance, the precursor 2-Naphthoxyacetic acid can be recrystallized from a 50% ethanol-water mixture or benzene. google.comguidechem.com Similar solvent systems could be explored for the final monoamide product.

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. This method is particularly useful for separating mixtures of similar polarity.

The purity of the final product is typically assessed using analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and identify any residual impurities.

Based on a comprehensive search of available scientific literature and chemical databases, specific experimental data for the advanced spectroscopic and analytical characterization of the compound “this compound,” also known as N-(2-aminoethyl)-2-(naphthalen-2-yloxy)acetamide, is not available.

Nuclear Magnetic Resonance (NMR) spectra

Infrared (IR) and Raman spectra

Mass Spectrometry fragmentation patterns

High-Performance Liquid Chromatography (HPLC) parameters

Fluorescence Spectrometry properties

While information is readily available for the parent compound, 2-Naphthoxyacetic acid , and other related naphthalene (B1677914) derivatives, this information is not directly applicable to the specified ethylene monoamide derivative. The addition of the ethylene monoamide functional group would significantly alter the chemical structure and, consequently, all of its spectroscopic and analytical properties.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline and focuses solely on "this compound" as requested. Providing data from related but distinct compounds would be scientifically inaccurate and would violate the explicit instructions of the request.

Application of 2 Naphthoxyacetic Acid Ethylene Monoamide As a Fluorescent Probe in Biophysical Systems

Methodological Advancements in Fluorescent Labeling Techniques:The development of new and more efficient methods for attaching fluorescent probes to biomolecules is a continuous effort in the field. This final section would have examined any novel techniques specifically developed for or with 2-Naphthoxyacetic acid ethylene (B1197577) monoamide.

While derivatives of the parent compound, 2-naphthoxyacetic acid, have been explored as fluorescent reagents for analytical purposes, such as in the derivatization of amines for high-performance liquid chromatography (HPLC), there is no available research that extends to the specific monoamide derivative and its application as a biophysical probe for studying proteins.

The absence of published data on 2-Naphthoxyacetic acid ethylene monoamide in these contexts suggests that it may not have been synthesized, or if it has, its fluorescent properties and potential applications in biophysical studies have not been reported in publicly accessible scientific literature. Therefore, the detailed research findings and data tables requested cannot be generated.

Comparative Analysis with Other Naphthoxyacetic Acid Derivatives in Academic Research

Structural Divergence and Functional Specialization of Amide Derivatives

The conversion of a carboxylic acid to an amide introduces a nitrogen atom, which can fundamentally change the molecule's hydrogen bonding capabilities, polarity, and conformational flexibility. In the case of 2-naphthoxyacetic acid ethylene (B1197577) monoamide, the ethylene linker attached to the amide nitrogen provides an additional layer of structural variability.

A notable example from the literature that provides insight into the structural aspects of a related amide is N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate. The crystal structure of this compound reveals a planar 2-[(naphthalen-2-yl)oxy]acetamidyl unit nih.gov. In the crystal lattice, molecules are interconnected with water molecules through O—H⋯O and N—H⋯O hydrogen bonds, forming helical arrangements nih.gov. This demonstrates the significant role of the amide and hydrazide functionalities in dictating the supramolecular assembly. Such hydrogen bonding capabilities would also be expected in 2-Naphthoxyacetic acid ethylene monoamide, influencing its solubility and interaction with biological macromolecules.

The planarity or non-planarity of the amide group and the orientation of the naphthoxy ring are critical determinants of a molecule's ability to fit into the active site of a receptor or enzyme. The structural variations among different amide derivatives can lead to functional specialization, where one derivative might exhibit enhanced bioactivity over another due to a more favorable conformation for a specific biological target.

| Compound | Key Structural Feature | Potential Functional Implication |

| 2-Naphthoxyacetic acid | Carboxylic acid group | Acts as a hydrogen bond donor and acceptor. |

| This compound | Primary amide with ethylene group | Increased hydrogen bonding potential and conformational flexibility. |

| N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide | Hydrazide linkage | Potential for different coordination chemistry and biological interactions. |

Exploration of Bioactivity Modulations in Related Naphthoxyacetic Acid Conjugates

The naphthyl moiety is a common scaffold in the design of bioactive compounds, with derivatives exhibiting a wide range of biological activities, including antifungal and herbicidal properties. The nature of the substituent at the acetic acid position plays a crucial role in modulating this bioactivity.

Research on related naphthalene-containing compounds has shown promising antifungal activity. For instance, studies on 2-acyl-1,4-naphthohydroquinones have demonstrated their potential as antifungal agents against various Candida and filamentous fungi strains mdpi.comnih.gov. Similarly, diverse α-naphthylamine derivatives have been tested for their antifungal and cytotoxic properties nih.gov. While these compounds are structurally distinct from 2-naphthoxyacetic acid amides, they highlight the general potential of the naphthalene (B1677914) core in antifungal drug discovery. It is plausible that amide derivatives of 2-naphthoxyacetic acid could also exhibit such properties, with the specific nature of the amide substituent fine-tuning the activity and selectivity.

In the realm of agrochemicals, phenoxyacetic acids and their derivatives are well-known for their herbicidal activity mdpi.com. Studies on amides derived from phenoxyacetic acids have shown that these compounds can exhibit significant herbicidal effects researchgate.net. The bioactivity is influenced by the nature of the substituents on the aromatic ring and the amide nitrogen. This suggests that this compound could potentially act as a plant growth regulator or herbicide, a hypothesis that would require experimental validation.

| Compound Class | Observed Bioactivity | Potential Relevance to this compound |

| 2-Acyl-1,4-naphthohydroquinones | Antifungal mdpi.comnih.gov | The naphthalene core suggests potential for antifungal properties. |

| α-Naphthylamine derivatives | Antifungal, Cytotoxic nih.gov | Further supports the potential for bioactivity in naphthalene derivatives. |

| Phenoxyacetic acid amides | Herbicidal researchgate.net | The related chemical structure suggests potential as a plant growth regulator. |

Comparison of Spectroscopic Properties with Parent Compounds and Other Chemical Probes

The spectroscopic signatures of 2-naphthoxyacetic acid derivatives provide valuable information about their electronic structure and chemical environment. A comparison of the spectroscopic properties of this compound with its parent carboxylic acid and other related amides would reveal the influence of the amide functionality.

Infrared (IR) Spectroscopy: The most significant difference in the IR spectra would be the presence of characteristic amide bands and the absence of the broad O-H stretch of the carboxylic acid. The parent compound, 2-naphthoxyacetic acid, exhibits a strong carbonyl (C=O) absorption. In an amide derivative like the ethylene monoamide, one would expect to see the amide I band (primarily C=O stretch) and the amide II band (N-H bending and C-N stretching). The position of the amide I band is sensitive to the electronic environment and hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the acidic proton of the carboxylic acid would be absent in the amide derivative. New signals corresponding to the N-H protons and the protons of the ethylene group would appear. The chemical shifts of the protons on the carbon adjacent to the carbonyl group and the naphthoxy ring would also be affected by the change from a carboxylic acid to an amide. In the ¹³C NMR spectrum, the chemical shift of the carbonyl carbon would be indicative of the amide linkage.

Mass Spectrometry (MS): The fragmentation pattern in the mass spectrum would be distinct for the amide. The molecular ion peak would confirm the mass of the compound, and fragmentation would likely involve cleavage of the amide bond and the ether linkage, providing structural confirmation.

| Spectroscopic Technique | 2-Naphthoxyacetic acid | Expected for this compound |

| IR Spectroscopy | Broad O-H stretch, C=O stretch | N-H stretch, Amide I (C=O) and Amide II bands |

| ¹H NMR Spectroscopy | Acidic O-H proton signal | N-H proton signals, signals for ethylene group protons |

| ¹³C NMR Spectroscopy | Carboxylic acid carbonyl carbon signal | Amide carbonyl carbon signal |

| Mass Spectrometry | Fragmentation pattern characteristic of a carboxylic acid | Fragmentation pattern showing loss of the ethylene amide group |

Research on this compound Remains in Nascent Stages

Despite its documented existence as a chemical entity, "this compound" has not yet been the subject of published research in the fields of biosensing, materials science, or novel biological interactions. A thorough review of scientific literature and chemical databases reveals a significant gap in the exploration of this specific compound's potential applications in these advanced research frontiers.

While the parent compound, 2-Naphthoxyacetic acid, is a well-known synthetic auxin used in agriculture, its ethylene monoamide derivative remains largely uncharacterized in the scientific literature. The compound is identified by the CAS number 100927-97-7, confirming its synthesis and existence. However, beyond this identification and its availability from some chemical suppliers, there is a notable absence of studies detailing its properties and potential uses in the specific areas of inquiry.

This lack of available data means that discussions regarding its role in the development of advanced biosensing and bioimaging platforms, its application in materials science and nanoengineering for functional probes, or the exploration of any novel biological interactions beyond fluorescent probing would be purely speculative at this time.

The current body of scientific knowledge is focused on the parent molecule, 2-Naphthoxyacetic acid, and its effects as a plant growth regulator. The addition of the ethylene monoamide group could potentially alter the molecule's chemical and physical properties, such as its solubility, binding affinity, and fluorescent characteristics, which could make it a candidate for the applications . However, without dedicated research, these potential attributes remain theoretical.

Further investigation and dedicated studies are required to elucidate the specific properties of this compound and to determine its suitability for the advanced applications outlined. Until such research is conducted and published, the scientific community cannot provide detailed, evidence-based information on its emerging research frontiers and future directions.

Q & A

Q. What are the standard methodologies for synthesizing 2-naphthoxyacetic acid ethylene monoamide, and how can reaction conditions be optimized?

Answer:

- Synthesis Protocol : React 2-naphthoxyacetic acid (2-NOA) with ethylene diamine (EDA) under mild acylating conditions (e.g., using acid anhydrides or activated esters). Ethylene monoamide formation occurs via nucleophilic attack of EDA on the carboxyl group of 2-NOA.

- Optimization : Adjust molar ratios (e.g., 1:1 acid-to-amine), temperature (20–40°C), and solvent polarity (e.g., DMF or THF) to favor monoamide over cyclized imidazoline derivatives. Monitor intermediates via TLC or HPLC .

- Characterization : Confirm monoamide structure using (e.g., ethyleneamine proton signals at δ 2.5–3.5 ppm) and FT-IR (amide I band ~1650 cm) .

Q. Which analytical techniques are most reliable for characterizing this compound, and what critical data points should researchers prioritize?

Answer:

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z for : 245.1052). Cross-reference with NIST Standard Reference Database 69 for fragmentation patterns .

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention time can be compared to 2-NOA standards .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and detects decomposition (e.g., cyclization at >100°C) .

Q. How is this compound applied as a synthetic auxin in plant growth studies, and what experimental controls are essential?

Answer:

- Application : Use ethylene monoamide at 10–100 µM concentrations in hydroponic or soil-based systems to study auxin-like effects (e.g., root elongation inhibition, lateral root induction). Compare with natural auxins (e.g., IAA) and synthetic analogs (e.g., 1-NAA) .

- Controls : Include untreated plants, solvent controls (e.g., DMSO), and auxin transport inhibitors (e.g., NPA) to isolate specific effects. Measure proteolytic activity in soil to assess secondary impacts .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the interaction between this compound and plant auxin receptors?

Answer:

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinity with TIR1/AFB receptors. Validate with site-directed mutagenesis of receptor binding pockets.

- In Vitro Assays : Perform competitive binding studies using radiolabeled IAA. Measure displacement efficiency via scintillation counting .

- Transcriptomics : Analyze RNA-seq data from treated Arabidopsis mutants (e.g., tir1-1) to identify monoamide-specific gene expression patterns .

Q. How should contradictory data on the bioactivity of 2-naphthoxyacetic acid derivatives be reconciled in plant systems?

Answer:

- Source Analysis : Check for confounding factors like pH-dependent stability (e.g., cyclization at acidic pH) or light-induced degradation. Use buffered solutions and opaque containers .

- Dose-Response Curves : Re-evaluate activity across a broader concentration range (0.1–500 µM). Nonlinear regression models (e.g., log-logistic) can identify hormetic effects .

- Species-Specificity : Test monoamide on diverse plant models (e.g., monocots vs. dicots) to assess conserved vs. divergent responses .

Q. What strategies optimize the detection of this compound in complex environmental matrices?

Answer:

- Sample Preparation : Use solid-phase microextraction (SPME) with β-cyclodextrin-polymer-coated fibers to enhance selectivity. Pre-concentrate samples via lyophilization .

- Advanced Detection : Couple LC-MS/MS with multiple reaction monitoring (MRM) for trace-level quantification (LOQ < 1 ppb). Key transitions: m/z 245 → 186 (cleavage of ethyleneamide) .

- Matrix Effects : Spike recovery tests in soil/water extracts (70–130% recovery acceptable). Use isotope-labeled internal standards (e.g., -2-NOA) for calibration .

Q. How does the stability of this compound vary under different storage and experimental conditions?

Answer:

- Thermal Stability : Store at -20°C in anhydrous DMSO to prevent cyclization. Avoid freeze-thaw cycles, which accelerate degradation .

- pH Sensitivity : Below pH 5, the monoamide undergoes cyclization to imidazoline derivatives. Use neutral buffers (e.g., PBS) in bioassays .

- Light Exposure : Protect from UV light using amber vials. Conduct stability assays under controlled illumination (e.g., 12h light/dark cycles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.